

Niraxostat chemical structure and properties

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Compound of Interest		
Compound Name:	Niraxostat	
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An In-depth Technical Guide to Niraxostat

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental methodologies related to **Niraxostat** (also known as Y-700 or Piraxostat). The information is intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Niraxostat is an orally active, non-purine inhibitor of xanthine oxidoreductase (XOR)[1]. Its chemical identity is well-defined by several key descriptors.

- IUPAC Name: 1-[3-cyano-4-(2,2-dimethylpropoxy)phenyl]pyrazole-4-carboxylic acid[2][3]
- Synonyms: Y-700, Piraxostat[1][2][3]
- CAS Number: 206884-98-2[2]
- Molecular Formula: C16H17N3O3[2][4]
- SMILES: CC(C)(C)COC1=C(C=C(C=C1)N2C=C(C=N2)C(=O)O)C#N[2][4][5]

Physicochemical and Pharmacokinetic Properties

The properties of **Niraxostat** have been characterized through computational and preclinical studies. The data are summarized in the tables below.



Physicochemical Properties

Property	- Value	Source
Molecular Weight	299.33 g/mol	[3][4][6]
Monoisotopic Mass	299.12699141 Da	[2]
XlogP (Predicted)	2.8	[2][5]
Stereochemistry	Achiral	[4][6]

Pharmacokinetic Properties (Rat Model)

Property	Value	Source
Oral Bioavailability	84.1%	[1]
Route of Elimination	Predominantly hepatic	[1][3]
Renal Excretion	Minimal	[1]
Primary Effect	Dose-dependent reduction of plasma urate levels	[1]

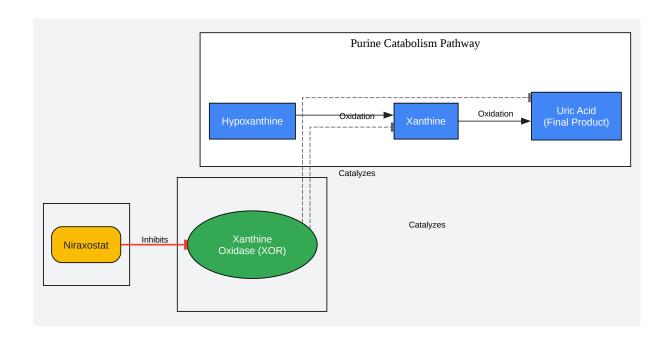
Mechanism of Action

Niraxostat functions as a potent inhibitor of Xanthine Oxidoreductase (XOR)[1][3]. XOR is a critical enzyme in the purine catabolism pathway, responsible for catalyzing the oxidation of hypoxanthine to xanthine and subsequently from xanthine to uric acid[7]. By inhibiting XOR, **Niraxostat** blocks the final two steps of uric acid synthesis, leading to a reduction in plasma urate levels. This mechanism makes it a promising candidate for the treatment of hyperuricemia, a condition underlying gout[1][3][7]. Unlike purine-based inhibitors like allopurinol, **Niraxostat** is a non-purine analog, which may offer a different profile regarding interactions with other enzymes in the purine and pyrimidine metabolic pathways[7].

Signaling Pathway Visualization

The following diagram illustrates the role of Xanthine Oxidase in the purine degradation pathway and its inhibition by **Niraxostat**.





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Caption: Inhibition of Xanthine Oxidase by **Niraxostat** in the purine metabolism pathway.

Experimental Protocols and Methodologies

Detailed experimental protocols are proprietary to the discovering entities. However, based on published literature, the key experiments to characterize **Niraxostat**'s activity involve standardized in vitro enzymatic assays and in vivo models of hyperuricemia.

In Vitro Xanthine Oxidase Inhibition Assay (General Protocol)

This type of assay is fundamental for determining the inhibitory potency (e.g., IC₅₀) of a compound against the XOR enzyme.



- Enzyme and Substrate Preparation: A solution of purified Xanthine Oxidase (from bovine milk or recombinant sources) is prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5). A solution of the substrate, xanthine, is also prepared.
- Inhibitor Preparation: **Niraxostat** is dissolved in a solvent such as DMSO to create a stock solution, from which serial dilutions are made to test a range of concentrations.
- Assay Reaction: The reaction is initiated by mixing the XOR enzyme, the buffer, and varying concentrations of Niraxostat (or vehicle control) in a 96-well UV-transparent microplate.
- Measurement: After a brief pre-incubation period, the reaction is started by adding the xanthine substrate. The conversion of xanthine to uric acid is monitored by measuring the increase in absorbance at approximately 295 nm using a spectrophotometer.
- Data Analysis: The rate of uric acid production is calculated for each inhibitor concentration.
 The percentage of inhibition relative to the vehicle control is plotted against the logarithm of the inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC₅₀ value.

In Vivo Hyperuricemia Model (Methodology Overview)

To assess the efficacy of **Niraxostat** in a living system, a potassium oxonate-induced hyperuricemia model in rats is commonly used[1]. Potassium oxonate is an inhibitor of uricase, the enzyme that degrades uric acid in most mammals (but not humans), thus leading to elevated uric acid levels in the blood.

- Animal Model: Male Wistar or Sprague-Dawley rats are used for the study.
- Induction of Hyperuricemia: A suspension of potassium oxonate is administered intraperitoneally to the rats to inhibit uricase, thereby inducing a state of hyperuricemia.
- Drug Administration: **Niraxostat** is formulated in a suitable vehicle (e.g., a methylcellulose solution) and administered orally (p.o.) to the test groups at various doses (e.g., 1-10 mg/kg) [1]. A control group receives only the vehicle.
- Sample Collection: Blood samples are collected from the rats at specified time points after drug administration (e.g., 2, 4, 8, and 24 hours).



- Biochemical Analysis: The collected blood is processed to separate the plasma. The concentration of uric acid in the plasma is then measured using a clinical biochemistry analyzer or a specific enzymatic assay kit.
- Data Analysis: The plasma urate levels in the Niraxostat-treated groups are compared to those of the vehicle-treated control group to determine the dose-dependent effect of the compound on reducing hyperuricemia.

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